8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine
Overview
Description
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 5th position on the naphthyridine ring. It has a molecular formula of C9H11BrN2O and a molecular weight of 243.1 g/mol .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the core structure of this compound, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents
Biochemical Pathways
1,6-naphthyridines have been shown to have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the known activities of 1,6-naphthyridines, it can be inferred that this compound may have potential anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant effects .
Biochemical Analysis
Biochemical Properties
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA and RNA, influencing gene expression and protein synthesis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . This compound also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites . Furthermore, this compound can modulate gene expression, impacting cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as kinases and nucleic acids, to exert its effects . By inhibiting kinase activity, it disrupts phosphorylation events that are crucial for cell signaling . Additionally, its binding to DNA and RNA can lead to changes in gene expression, affecting various cellular functions . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases like cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to its degradation . This degradation can affect its efficacy and the outcomes of in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for achieving the desired outcomes while minimizing side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation within the cell . These transport mechanisms are essential for ensuring that the compound reaches its target sites and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound is essential for optimizing its use in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include dihydro or tetrahydro derivatives of the naphthyridine ring.
Scientific Research Applications
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Industry: It is used in the development of new materials with specific photophysical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the bromine substituent, leading to different reactivity and biological activity.
8-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine: Lacks the methoxy group, affecting its chemical properties and applications.
Uniqueness
8-Bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
8-bromo-5-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-13-9-6-3-2-4-11-8(6)7(10)5-12-9/h5,11H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOCLMGLLJUOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=C1CCCN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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